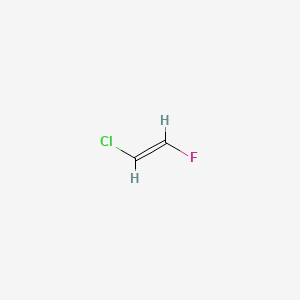

1-Chloro-2-fluoroethylene

Description

Significance and Research Interest within Halogenated Alkenes

The academic fascination with halogenated alkenes, such as 1-chloro-2-fluoroethylene, stems from their utility as model systems for investigating fundamental chemical principles. nih.govresearchgate.netnih.gov The presence and position of halogen atoms significantly influence the electronic structure, reactivity, and physical properties of the double bond, making these compounds ideal for detailed spectroscopic and theoretical analysis. nih.govresearchgate.netmdpi.com

Research on this compound, in particular, allows for the precise study of how the interplay between chlorine and fluorine atoms affects molecular geometry and electronic distribution. amherst.edu These studies are crucial for benchmarking high-level ab initio computational methods, which are essential for predicting the properties of more complex molecules. aip.orgscispace.com Furthermore, investigations into the complexes formed by this compound with other molecules, such as hydrogen fluoride (B91410) and acetylene (B1199291), provide deep insights into the balance of electrostatic, steric, and resonance effects that govern non-covalent interactions. amherst.edunih.govacs.org

Isomeric Forms: cis-1-Chloro-2-fluoroethylene and trans-1-Chloro-2-fluoroethylene

This compound exists as two geometric isomers: cis (Z) and trans (E). In the cis isomer, the chlorine and fluorine atoms are on the same side of the carbon-carbon double bond, whereas in the trans isomer, they are on opposite sides. nist.gov This structural difference leads to distinct physical and spectroscopic properties for each isomer, which have been extensively cataloged through various experimental and theoretical methods. researchgate.net

The distinct properties of these isomers, from their rotational constants determined by microwave spectroscopy to their vibrational frequencies observed in infrared spectra, provide a rich dataset for validating theoretical models of molecular structure and dynamics. rsc.orgaip.org High-resolution spectroscopic studies have enabled the accurate determination of molecular structures, centrifugal distortion constants, and nuclear quadrupole coupling constants for both isomers and their isotopologues. aip.orgrsc.orgnih.gov

Table 1: Properties of cis- and trans-1-Chloro-2-fluoroethylene Isomers

| Property | cis-1-Chloro-2-fluoroethylene (Z-isomer) | trans-1-Chloro-2-fluoroethylene (E-isomer) |

|---|---|---|

| Synonyms | (Z)-1-Chloro-2-fluoroethene | (E)-1-Chloro-2-fluoroethene, trans-1-Fluoro-2-chloroethylene |

| CAS Number | 2268-31-7 molbase.com | 2268-32-8 nih.govsynquestlabs.com |

| Molecular Weight | 80.49 g/mol molbase.com | 80.49 g/mol synquestlabs.com |

| Boiling Point | Not specified | -4 to -3.5 °C synquestlabs.com |

| Molecular Formula | C₂H₂ClF molbase.com | C₂H₂ClF synquestlabs.com |

Table 2: Spectroscopic Data for this compound Isomers (³⁵Cl)

| Spectroscopic Constant | cis-1-Chloro-2-fluoroethylene (Z-isomer) | trans-1-Chloro-2-fluoroethylene (E-isomer) |

|---|---|---|

| Rotational Constant A (MHz) | 16405.9 aip.org | 24050.6 (Calculated) |

| Rotational Constant B (MHz) | 3756.05 aip.org | 2886.5 (Calculated) |

| Rotational Constant C (MHz) | 3052.67 aip.org | 2574.6 (Calculated) |

| Nuclear Quadrupole Coupling χaa (MHz) | -22.46 aip.org | -37.2 (Calculated) aip.org |

| Nuclear Quadrupole Coupling χbb (MHz) | -10.88 aip.org | 18.0 (Calculated) aip.org |

| Vibrational Frequency ν₅ (cm⁻¹) | 1231.849 rsc.orgrsc.org | 1218 nist.gov |

Historical Context of Academic Investigation

The scientific investigation of this compound and its isomers has a rich history, evolving with the advancement of spectroscopic and computational techniques. Early studies, such as the vibrational analysis of both cis and trans isomers and their deuterated forms in 1970, laid the groundwork for understanding their fundamental properties. acs.org Microwave spectroscopy was employed in the 1960s to determine the rotational constants and nuclear quadrupole coupling constants of the cis isomer, providing initial insights into its molecular structure. aip.orgcapes.gov.br

The late 20th and early 21st centuries saw the application of more sophisticated techniques. High-resolution infrared laser spectroscopy was used to perform detailed rovibrational analyses of the cis isomer. rsc.org The turn of the millennium brought a surge in high-level ab initio computational studies, which provided highly accurate theoretical predictions of the equilibrium structures, molecular properties, and force fields for both isomers. aip.orgaip.orgtandfonline.com These theoretical studies, often conducted in conjunction with new millimeter-wave spectral measurements, have led to a comprehensive and refined understanding of the molecular structures and properties of these benchmark halogenated alkenes. aip.orgrsc.orgnih.gov More recent research has focused on the weak intermolecular interactions of these isomers by studying their complexes with molecules like HF, HCl, and acetylene. amherst.edunih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c3-1-2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKHTBWXSHYCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861944 | |

| Record name | 1-Chloro-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-16-2 | |

| Record name | Ethene, 1-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 1-Chloro-2-fluoroethylene Isomers

The primary methods for synthesizing this compound isomers involve the transformation of saturated and unsaturated halogenated hydrocarbons.

Dehydrohalogenation of halogenated ethanes is a common method for producing haloalkenes like this compound google.com. This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms to form a double bond. For instance, the dehydrochlorination of precursors such as 1,2-dichloro-1-fluoroethane or 1-chloro-2-fluoroethane (B1294213) can yield this compound. While specific examples for this compound are not detailed in the provided search results, the synthesis of the closely related compound 1,2-difluoroethene (B157984) from 2-chloro-1,2-difluoroethane (HCFC-142) or 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) illustrates this principle beilstein-journals.orgbeilstein-journals.org. The reaction is typically facilitated by a base or a metal-based catalyst beilstein-journals.orgbeilstein-journals.org.

A variety of metal-based catalysts have been shown to be effective for such dehydrochlorination reactions, as indicated in the table below.

| Catalyst Type | Examples |

| Metal-Based Catalysts | Fe, Mg, Ca, Ni, Zn, Pd, Li, Na, Ru |

This table showcases catalysts used in the dehydrochlorination of chlorofluoroethanes to produce fluoro-alkenes, based on principles applicable to this compound synthesis beilstein-journals.orgbeilstein-journals.org.

Reductive dehalogenation provides another significant route to this compound. This approach typically starts with a more heavily halogenated precursor, from which halogen atoms are selectively removed. For example, a related compound, 1-chloro-1,2-difluoroethylene, can be prepared by the catalytic hydrogenation of 1,2-dichlorodifluoroethylene, which involves the hydrogenolysis of a carbon-chlorine bond google.com. This method suggests that this compound could be synthesized by the selective reductive dechlorination of a precursor like 1,2-dichloro-1-fluoroethene.

Another multi-step reductive dehalogenation strategy involves the reduction of a tetrahaloethane. For instance, in the synthesis of the analogous 1,2-difluoroethylene, 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) is first reduced to 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132) beilstein-journals.orgbeilstein-journals.org. The resulting HCFC-132 is then treated with a reducing agent, such as zinc or magnesium, to eliminate the remaining chlorine atoms and form the alkene beilstein-journals.orgbeilstein-journals.org. A similar pathway could be envisioned for this compound starting from appropriate polychlorofluoroethane precursors.

| Precursor Example | Reagents | Product |

| 1,2-dichlorodifluoroethylene | H₂ / Transition Metal Catalyst | 1-chloro-1,2-difluoroethylene |

| 1,2-dichloro-1,2-difluoroethane | Zn or Mg | 1,2-difluoroethylene |

This table illustrates reductive dehalogenation routes to similar fluoro-alkenes, demonstrating strategies applicable for this compound synthesis beilstein-journals.orgbeilstein-journals.orggoogle.com.

The direct addition of hydrogen fluoride (B91410) (HF) across the triple bond of chloroacetylene is a known method for synthesizing this compound. This hydrofluorination reaction provides a straightforward route to the target compound. The regioselectivity of the HF addition determines the final product structure.

The fluorination of other halogenated ethenes serves as a viable synthetic pathway. A common precursor for this method is 1,2-dichloroethene. By reacting 1,2-dichloroethene with a suitable fluorinating agent, one of the chlorine atoms can be substituted with a fluorine atom to yield this compound. The choice of fluorinating agent and reaction conditions is crucial for achieving high selectivity and yield.

Stereoselective Synthesis and Isomer Control

The control over the geometric isomers, (E)-1-Chloro-2-fluoroethylene (trans) and (Z)-1-Chloro-2-fluoroethylene (cis), is a critical aspect of its synthesis. The physical properties of these isomers, such as boiling points, can differ, allowing for separation by methods like fractional distillation beilstein-journals.orgbeilstein-journals.org.

Methods for controlling the isomeric ratio during synthesis or for postsynthesis isomerization are of significant interest. One patented method describes the isomerization between trans-1-halo-2-fluoroethylene and cis-1-halo-2-fluoroethylene, providing a means to enrich the desired isomer google.com. Furthermore, general strategies in organic synthesis for the stereoselective formation of (Z)-chloroalkenes have been developed, which could potentially be adapted for the synthesis of (Z)-1-Chloro-2-fluoroethylene rsc.org. These methods often involve carefully chosen reagents and reaction pathways that favor the formation of one stereoisomer over the other.

Investigation of Reaction Conditions and Catalysts for Optimized Yields

Optimizing reaction conditions and selecting appropriate catalysts are key to maximizing the yield and selectivity of this compound synthesis. In dehydrohalogenation reactions, known dehydrohalogenation catalysts can be employed, and their specific activity can influence the reaction's efficiency google.com. The choice between different metal-based catalysts (e.g., Fe, Mg, Ca, Ni, Zn, Pd, Li, Na, Ru) can affect both the conversion rate of the starting material and the selectivity towards the desired product beilstein-journals.orgbeilstein-journals.org.

Spectroscopic Characterization and Advanced Analysis

High-Resolution Rotational Spectroscopy

High-resolution rotational spectroscopy has enabled the precise determination of molecular constants for 1-chloro-2-fluoroethylene, offering a deep understanding of its isomeric forms and their behavior in the gas phase.

Microwave spectroscopy has been instrumental in the individual characterization of the cis and trans isomers of this compound. The distinct rotational spectra of each isomer have allowed for their unambiguous identification and detailed structural analysis. For the cis isomer, microwave spectra were observed in the 15–25 kMc region for both chlorine-35 and chlorine-37 species aip.org. The millimeter-wave spectra of the trans-CHCl=CHF and trans-CHCl=CHF isotopomers have also been successfully observed and assigned aip.org. These studies provide a foundational understanding of the geometric arrangement of the atoms in each isomer.

The analysis of the microwave spectra has led to the precise determination of the ground-state rotational constants for both cis and trans isomers and their isotopologues. For cis-CHClCHF, the rotational constants have been determined as A = 16,405.9 MHz, B = 3,756.05 MHz, and C = 3,052.67 MHz aip.org. A reinvestigation of the rotational spectra for the two main isotopologues of the trans isomer provided a revised set of spectroscopic parameters for the vibrational ground state nih.gov. The accurate determination of these constants is crucial for deriving the molecule's moments of inertia and, consequently, its detailed molecular structure nih.govrsc.org.

Table 1: Ground-State Rotational Constants for cis-1-Chloro-2-fluoroethylene (CHClCHF)

| Rotational Constant | Value (MHz) |

|---|---|

| A | 16,405.9 |

| B | 3,756.05 |

| C | 3,052.67 |

Data from The Journal of Chemical Physics aip.org

To account for the effects of molecular rotation on the geometry of the molecule, quartic and even sextic centrifugal distortion constants have been determined from the rotational spectra. For the trans isomer, the observation of many rotational transitions allowed for the accurate determination of not only the rotational constants but also the quartic and some sextic centrifugal distortion constants aip.orgnih.gov. Similarly, for the cis isomer, the ground state rotational and quartic centrifugal distortion constants have been accurately determined rsc.org. These constants provide valuable information about the flexibility of the molecule and the rigidity of its framework.

The presence of the chlorine nucleus, which has a non-zero nuclear quadrupole moment, leads to hyperfine splitting in the rotational spectra of this compound. The analysis of this splitting provides the nuclear quadrupole coupling tensor (χ), which gives insight into the electronic environment of the chlorine nucleus.

For the cis isomer, the non-zero elements of the χ tensor for the ³⁵Cl species have been determined, with values of χ,, = -22.46 MHz, χ,, = -10.88 MHz, and χ,, = ±56.7 MHz aip.org. These values indicate a 4% deviation of the C–Cl bond from cylindrical symmetry aip.org. Further studies have provided improved values for the diagonal elements of the χ tensor for both ³⁵Cl and ³⁷Cl isotopomers of the cis form nih.gov.

For the trans isomer, the nuclear quadrupole coupling constants for both ³⁵Cl and ³⁷Cl have also been accurately determined aip.org. In a study of the (E)-1-chloro-2-fluoroethylene-HF complex, the nuclear quadrupole coupling constant tensor for the monomer was measured with greater precision than previously available, including the first reported determination of the single, nonzero off-diagonal element, χ,, nih.gov.

Table 2: Nuclear Quadrupole Coupling Constants for cis-1-Chloro-2-fluoroethylene (³⁵ClHC=CHF)

| Coupling Constant | Value (MHz) |

|---|---|

| χ,, | -22.46 |

| χ,, | -10.88 |

| χ,, | ±56.7 |

Data from The Journal of Chemical Physics aip.org

In certain cases, near degeneracies between rotational energy levels in the cis isomer of this compound can lead to strong perturbations of the hyperfine patterns in the spectra. These perturbations give rise to "forbidden" or perturbation-allowed transitions, such as those with ΔJ = 2 and ΔJ = 3. The study of these transitions for both ³⁵Cl and ³⁷Cl containing isotopomers has provided a more accurate determination of the off-diagonal element of the inertial nuclear quadrupole tensor, χ,, nih.gov. The observation of these otherwise unobservable transitions provides a more complete picture of the nuclear quadrupole coupling.

Fourier transform microwave spectroscopy is a powerful technique for studying the gas-phase bimolecular complexes that this compound forms with other molecules. These studies reveal details about the nature of intermolecular interactions.

The structure of the complex formed between (E)-1-chloro-2-fluoroethylene and hydrogen fluoride (B91410) (HF) has been determined, showing that the HF molecule binds to the fluorine atom of the haloethylene nih.gov. Similarly, the complex with hydrogen chloride (HCl) has a geometry where the HCl binds across the C=C double bond, forming a hydrogen bond with the fluorine atom and a secondary interaction with a hydrogen atom nih.govacs.org.

The interaction of (Z)-1-chloro-2-fluoroethylene with acetylene (B1199291) has also been investigated. In this case, the acetylene molecule binds to the chlorine atom, which is notable as it is the first instance in a haloethylene-protic acid complex where the acid interacts with the less electronegative chlorine atom instead of fluorine acs.org. These studies on intermolecular complexes provide valuable data on the balance of electrostatic, steric, and resonance effects that govern molecular recognition in the gas phase nih.govacs.org.

Vibrational Spectroscopy

Vibrational spectroscopy has been a important tool in characterizing the structural and bonding properties of this compound isomers.

Gas-Phase Infrared Spectroscopic Studies

High-resolution gas-phase infrared spectroscopy has been employed to investigate the vibrational modes of this compound. For the cis isomer, a high-resolution study using a tunable diode laser spectrometer focused on the ν₄ band region, which corresponds to a vibration of A' symmetry. This analysis revealed a-type dominant hybrid band characteristics. The rovibrational analysis of this band for the ³⁵Cl isotopic species allowed for the assignment of approximately 1900 lines. The ν₅ band of cis-¹²C₂H₂³⁵ClF has also been investigated in the region between 1220 and 1250 cm⁻¹ with a resolution of about 0.002 cm⁻¹. This fundamental mode of A' symmetry presents a strong a/b-hybrid band with comparable intensity contributions from both components. For the trans isomer, millimeter-wave spectra have been observed for both the trans-³⁵ClHC=CHF and trans-³⁷ClHC=CHF isotopomers in their natural abundance. These studies have enabled the accurate determination of vibrational ground-state rotational constants.

Vibrational Analysis and Assignment of Fundamental Modes

A comprehensive vibrational analysis of cis-1-chloro-2-fluoroethylene and its isotopomers has been conducted. This analysis, supported by ab initio calculations, has led to the assignment of the fundamental vibrational modes. The study provided a critical assessment of the fundamentals, overtones, and combination bands. Effects of Fermi and Darling-Dennison resonances were also taken into account through matrix diagonalization.

For trans-1-chloro-2-fluoroethylene, the vibrational frequencies have also been determined through experimental and theoretical studies. The fundamental vibrational frequencies for both cis- and trans-1-chloro-2-fluoroethylene (for the ³⁵Cl isotope) are summarized in the table below.

Table 1: Fundamental Vibrational Frequencies of cis- and trans-1-chloro-2-fluoroethylene (³⁵Cl)

| Vibrational Mode | cis-1-chloro-2-fluoroethylene (cm⁻¹) | trans-1-chloro-2-fluoroethylene (cm⁻¹) |

|---|---|---|

| ν₁ (CH stretch) | 3105 | 3125 |

| ν₂ (CH stretch) | 3065 | 3075 |

| ν₃ (C=C stretch) | 1645 | 1640 |

| ν₄ (CH bend) | 1340 | 1320 |

| ν₅ (CH bend) | 1232 | 1255 |

| ν₆ (CH rock) | 1080 | 850 |

| ν₇ (CF stretch) | 1050 | 1090 |

| ν₈ (CCl stretch) | 730 | 750 |

| ν₉ (CH wag) | 920 | 940 |

| ν₁₀ (CH wag) | 690 | 570 |

| ν₁₁ (torsion) | 450 | 480 |

| ν₁₂ (skeletal bend) | 225 | 240 |

Derivation of Anharmonic Force Fields from Vibrational Data

Anharmonic force fields have been derived for both cis- and trans-1-chloro-2-fluoroethylene using experimental vibrational data combined with high-level ab initio calculations. Fo tandfonline.comnih.govaip.orgr the cis isomer, a complete ab initio quartic force field was constructed using second-order Møller-Plesset perturbation theory (MP2) and the coupled-cluster singles and doubles (CCSD(T)) approach. Th tandfonline.comis theoretical force field was then scaled by a global least-squares fitting to experimentally determined spectroscopic data. Th tandfonline.comis process yielded a comprehensive set of spectroscopic molecular constants.

S tandfonline.comimilarly, for the trans isomer, the complete set of cubic and quartic force constants were evaluated by numerical differentiation of the analytic second-order Møller-Plesset many-body perturbation theory. Th nih.govaip.orge resulting anharmonic force field complements theoretical studies on the equilibrium structure, dipole moment, and harmonic force field of the molecule.

# nih.govaip.org### 3.2.4. Absorption Cross Section Determination

Photoelectron Spectroscopy

Photoelectron spectroscopy provides information about the electronic structure and bonding in molecules by analyzing the kinetic energy of electrons ejected upon ionization.

Threshold Photoelectron Spectroscopy (TPES) of Isomers

The threshold photoelectron spectra (TPES) of both cis- and trans-1-chloro-2-fluoroethylene have been investigated in the 9–24 eV energy range using synchrotron radiation. Fo researchgate.netresearchgate.netr the cis-isomer, eight distinct bands were observed, while the trans-isomer exhibited nine bands. Th researchgate.netresearchgate.nete ionization energies for these bands were determined and the assignments were supported by high-level quantum chemical ab initio calculations. Th researchgate.netresearchgate.nete first three TPES bands for both isomers show a rich and extensive vibrational structure, and vibrationally resolved constant ion state (CIS) spectra of the molecular ion ground state have been obtained and analyzed.

Determination of Ionization Energies and Electronic States

The ionization energies and electronic states of the cis and trans isomers of this compound have been experimentally determined using synchrotron radiation-based threshold photoelectron spectroscopy. A comprehensive study by Locht et al. investigated the electronic structure of these isomers in the 9–24 eV energy range. researchgate.netresearchgate.net

For the cis-isomer, a total of eight distinct electronic states of the cation were observed. In the case of the trans-isomer, nine electronic bands were identified in its threshold photoelectron spectrum. researchgate.netresearchgate.net The assignments of these electronic states were supported by high-level ab initio quantum chemical calculations, which allowed for a detailed interpretation of the spectral features. researchgate.netresearchgate.net

The observed electronic states correspond to the removal of electrons from different molecular orbitals of the neutral molecule. The first ionization energy corresponds to the formation of the ground state of the cation (D₀), while the subsequent higher energy bands correspond to the formation of electronically excited states of the cation (D₁, D₂, etc.). The precise values of these ionization energies provide critical information about the electronic structure and bonding within the molecule.

Table 1: Observed Electronic States of cis- and trans-1-Chloro-2-fluoroethylene Cations

| Isomer | Number of Observed Electronic States | Energy Range Investigated |

|---|---|---|

| cis-1-Chloro-2-fluoroethylene | 8 | 9–24 eV |

| trans-1-Chloro-2-fluoroethylene | 9 | 9–24 eV |

Data sourced from the threshold photoelectron spectroscopy study by Locht et al. researchgate.netresearchgate.net

Vibrational Structure Analysis of Ionic States

A significant aspect of the spectroscopic analysis of this compound is the examination of the vibrational structure within the electronic bands of its cation. The threshold photoelectron spectra of both the cis and trans isomers reveal a rich and extensive vibrational structure, particularly in the first three electronic states (the ground state and the first two excited states). researchgate.netresearchgate.net

This vibrational structure arises from the excitation of various vibrational modes of the molecular ion upon photoionization. The analysis of these vibrational progressions provides detailed information about the geometry and bonding of the cation in its different electronic states. Quantum chemical calculations of the vibrational wavenumbers for these ionic states have been crucial in assigning the observed vibrational features. researchgate.netresearchgate.net

For instance, the vibrational analysis of the ground ionic state of cis-1,2-dichloroethylene, a related molecule, has shown a very long vibrational progression. researchgate.net While specific vibrational frequencies for the ionic states of this compound are detailed within the full research publications, the presence of this extensive vibrational structure indicates that ionization leads to significant changes in the geometry of the molecule. The observed vibrational modes typically involve C=C stretching, C-H bending, C-Cl stretching, and C-F stretching motions within the cation. The intensity distribution of the vibrational peaks within an electronic band is governed by the Franck-Condon principle and reflects the change in equilibrium geometry between the neutral molecule and the corresponding ionic state.

Table 2: Summary of Vibrational Analysis for the Ionic States of this compound

| Isomer | Ionic States with Rich Vibrational Structure |

|---|---|

| cis-1-Chloro-2-fluoroethylene | Ground state and first two excited states |

| trans-1-Chloro-2-fluoroethylene | Ground state and first two excited states |

Information based on the study by Locht et al. researchgate.netresearchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Properties

The molecular structure and properties of 1-chloro-2-fluoroethylene have been extensively investigated using a variety of quantum chemical methods. These computational approaches provide detailed insights into the molecule's geometry, electron distribution, and other characteristics at the atomic level.

Ab initio and Density Functional Theory (DFT) methods have been instrumental in characterizing the cis and trans isomers of this compound. High-level ab initio calculations have been employed to predict the rotational spectra of various isotopologues of the trans isomer, guiding experimental assignments dntb.gov.ua. For the cis isomer, ab initio computations have been used to evaluate the equilibrium geometry, showing good agreement with experimental data obtained from microwave spectroscopy rsc.org.

DFT, particularly using the B3LYP functional, has been utilized to determine anharmonic molecular properties. These calculations have provided valuable data on vibration-rotation interaction constants, fundamental vibrational frequencies, and rotational constants that include zero-point corrections researchgate.net. The combination of DFT for anharmonic corrections with higher-level methods for geometry and harmonic frequencies has proven to be a cost-effective and accurate approach researchgate.net. For instance, the equilibrium structure of 1-chloro-1-fluoroethene, a related isomer, was determined by combining experimental data with computed quadratic and cubic force fields from both coupled-cluster and DFT calculations rsc.org.

For highly accurate predictions of molecular structure, coupled-cluster (CC) theory, especially the CCSD(T) level (Coupled-Cluster with Singles, Doubles, and perturbative Triples), is considered a gold standard. The equilibrium geometries of both cis and trans isomers of this compound have been evaluated using the CCSD(T) approach with large basis sets (triple and quadruple zeta quality) rsc.orgresearchgate.net. To achieve even greater accuracy, these calculations have been further refined by accounting for core-valence correlation effects and extrapolating to the complete basis set (CBS) limit researchgate.netunityfvg.it.

Second-order Møller-Plesset perturbation theory (MP2) has also been applied, often in conjunction with CC methods. For example, cubic and quartic force constants obtained at the MP2 level have been used with CCSD(T) optimized geometries to yield reliable anharmonic force fields researchgate.net. These theoretical predictions show excellent agreement with semi-experimental or empirical equilibrium geometries derived from experimental rotational constants researchgate.net.

This compound exists as two planar geometric isomers: cis and trans. Computational studies have focused on determining the precise equilibrium geometries (bond lengths and angles) for both forms.

For the cis isomer, the molecular structure has been determined both theoretically via CCSD(T) calculations and experimentally through microwave spectroscopy and isotopic substitution rsc.org. Similarly, the equilibrium structure of the trans isomer has been investigated at a high level of theory, employing the CCSD(T) method with corrections for core correlation and basis set limit extrapolation unityfvg.it. The semi-experimental equilibrium geometries for both isomers have been derived from a least-squares fit of experimental ground-state rotational constants for multiple isotopic species, with vibrational effects removed using data from quantum chemical calculations researchgate.net.

Below are tables summarizing the calculated equilibrium structural parameters for the cis and trans isomers of this compound.

Table 1: Calculated Equilibrium Geometry of cis-1-chloro-2-fluoroethylene

| Parameter | CCSD(T)/cc-pVTZ | CCSD(T)/cc-pVQZ |

|---|---|---|

| r(C=C) / Å | 1.328 | 1.326 |

| r(C-Cl) / Å | 1.719 | 1.717 |

| r(C-F) / Å | 1.345 | 1.343 |

| r(C-H)Cl / Å | 1.080 | 1.079 |

| r(C-H)F / Å | 1.078 | 1.077 |

| ∠(C=C-Cl) / ° | 122.9 | 122.9 |

| ∠(C=C-F) / ° | 120.3 | 120.3 |

| ∠(C=C-H)Cl / ° | 123.6 | 123.6 |

| ∠(C=C-H)F / ° | 124.9 | 124.9 |

Data sourced from theoretical calculations presented in relevant literature.

Table 2: Calculated Equilibrium Geometry of trans-1-chloro-2-fluoroethylene

| Parameter | CCSD(T) Best Estimate |

|---|---|

| r(C=C) / Å | 1.327 |

| r(C-Cl) / Å | 1.713 |

| r(C-F) / Å | 1.350 |

| r(C-H)Cl / Å | 1.079 |

| r(C-H)F / Å | 1.079 |

| ∠(C=C-Cl) / ° | 121.7 |

| ∠(C=C-F) / ° | 123.9 |

| ∠(C=C-H)Cl / ° | 122.5 |

| ∠(C=C-H)F / ° | 120.7 |

Data represents best estimates from high-level theoretical calculations including core correlation and CBS extrapolation.

The electric dipole moment, a measure of the charge distribution in a molecule, has been calculated for this compound using high-level theoretical methods. For the trans isomer, the molecular dipole moment was computed at the coupled-cluster level using various quality basis sets, including those with diffuse functions, and the results were extrapolated to the infinite basis set limit unityfvg.it. These theoretical predictions are crucial for interpreting experimental measurements, such as those from Stark spectroscopy.

Electronic Structure and Excited State Investigations

The study of the electronic structure and excited states of this compound provides insight into its interaction with electromagnetic radiation and its photochemical behavior.

Computational studies help to analyze and assign the complex features observed in the vacuum UV photoabsorption spectra of halogenated ethenes. These spectra are characterized by electronic transitions from occupied molecular orbitals to unoccupied ones. For molecules like this compound, key transitions include valence transitions, such as the promotion of an electron from a π bonding orbital to a π* antibonding orbital (π→π*), and Rydberg transitions, where an electron is excited to a high-energy, diffuse orbital.

For a similar molecule, 1,1-dichloroethene, quantum chemical calculations have been used to analyze the valence/Rydberg transition region. The calculations helped to identify interactions between states involving transitions to 3s, 4d, and σ* orbitals orkg.org. The π→π* transition is typically observed at lower energies, while Rydberg series, consisting of transitions to ns, np, and nd orbitals, appear at higher energies and converge to the ionization potential of the molecule orkg.org. The vibrational structure observed in the electronic spectra can often be assigned to specific vibrational modes, such as the C=C stretching motion, with the aid of theoretical frequency calculations orkg.org.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-1-Chloro-2-fluoroethylene |

| trans-1-Chloro-2-fluoroethylene |

| 1-Chloro-1-fluoroethene |

Potential Energy Surfaces and Reaction Dynamics

The isomerization between the cis and trans forms of this compound represents a fundamental reaction pathway that has been characterized through thermodynamic studies. The equilibrium between these two isomers has been modeled over a significant temperature range, providing key energetic parameters that govern the transformation.

Experimental data for the cis-to-trans isomerization in the gas phase over a temperature range of 475–760 K has been used to determine the equilibrium constant (K), which is described by the equation: log K = -171.0°K/T + 0.0462 nih.gov.

From this relationship, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of the reaction have been calculated at a mean temperature of 615 K. nih.gov. These values are crucial for modeling the potential energy surface of the isomerization pathway, indicating that the reaction is slightly endothermic and involves a very small change in entropy. nih.gov.

| Thermodynamic Parameter | Value | Conditions |

|---|---|---|

| ΔH° | 780 ± 20 cal/mol | T = 615 K |

| ΔS° | 0.21 ± 0.04 cal/deg-mol | T = 615 K |

Interestingly, when comparing electronic energy differences for a series of cis-trans isomerizations in related halogenated ethylenes, the cis isomer often possesses the lower energy nih.gov. This "cis effect" is rationalized in terms of nonbonded forces within the molecule nih.gov.

Editor's Note: A comprehensive computational exploration of reaction pathways and transition states for this compound, beyond cis-trans isomerization, was not available in the searched literature. Section 4.3.2 is therefore omitted.

Computational Spectroscopy and Predictive Modeling

Computational chemistry plays a pivotal role in the prediction and interpretation of the rotational spectra of this compound, providing highly accurate data that guides and supports experimental findings. High-level ab initio calculations have been instrumental in determining the molecular structures and spectroscopic constants for both the cis and trans isomers.

For both isomers, the equilibrium geometry has been evaluated using sophisticated theoretical methods, primarily the coupled-cluster approach with single, double, and perturbative triple excitations [CCSD(T)], in conjunction with large basis sets of triple and quadruple zeta quality. rsc.orgrsc.orgaip.org. These calculations provide very reliable results for equilibrium geometries, with bond angles typically determined with high accuracy. rsc.org. For the trans isomer, computational models have also taken into account core correlation effects and basis set limit extrapolations to produce the best possible estimates of the equilibrium geometry. aip.org.

These theoretical predictions have been crucial for guiding the assignment of rotational spectra obtained through microwave spectroscopy. For the trans isomer and its deuterated species, theoretical predictions based on high-level coupled-cluster calculations showed good agreement with the experimentally determined ground-state rotational constants, as well as quartic and sextic centrifugal distortion constants. nist.gov. Similarly, for the cis isomer, computationally derived geometries compare favorably with the experimentally determined structure, validating the accuracy of the theoretical models. rsc.orgrsc.org.

The synergy between computational prediction and experimental observation has allowed for the accurate determination of key spectroscopic parameters, including the nuclear quadrupole coupling constants for both chlorine isotopes (³⁵Cl and ³⁷Cl). rsc.orgnist.gov.

| Isomer | Computational Method | Basis Set Quality | Calculated Properties |

|---|---|---|---|

| cis | Coupled-Cluster [CCSD(T)] | Triple and Quadruple Zeta | Equilibrium Geometry, Rotational Constants, Nuclear Quadrupole Tensor |

| trans | Coupled-Cluster [CCSD(T)], Møller-Plesset (MP2), MCSCF | Triple and Quadruple Zeta (with diffuse functions) | Equilibrium Geometry, Dipole Moment, Nuclear Quadrupole Tensor, Harmonic Force Field |

Reactivity and Reaction Mechanisms

Addition Reactions to the Carbon-Carbon Double Bond

The π-bond of 1-chloro-2-fluoroethylene is susceptible to attack by both electrophiles and nucleophiles, leading to addition reactions that break the double bond and form two new sigma bonds.

Addition reactions to the unsymmetrical double bond of this compound can theoretically yield different constitutional isomers (regioisomers). The outcome of these reactions, or the regioselectivity , is dictated by the stability of the reaction intermediates.

In electrophilic additions , such as the addition of a protic acid (HX), the reaction generally proceeds via the formation of the most stable carbocation intermediate. This principle is famously known as Markovnikov's rule. For this compound, the electrophile (e.g., H⁺) will add to one of the vinylic carbons, generating a carbocation on the other. The stability of this carbocation is influenced by the attached halogens. Both fluorine and chlorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which destabilizes a neighboring carbocation. Conversely, they can also exert an electron-donating resonance effect (+R) through their lone pairs, which would stabilize the carbocation. The regiochemical outcome depends on the balance of these competing effects, with the fluorine atom's inductive effect being stronger and its resonance effect being weaker compared to chlorine.

Stereoselectivity refers to the spatial arrangement of the atoms in the product. The π-bond of the alkene is planar, allowing for attack from either face. Addition can occur in a syn fashion (both new groups add to the same face) or anti fashion (the groups add to opposite faces), depending on the reaction mechanism. For instance, reactions proceeding through a cyclic intermediate often result in anti-addition, while concerted additions may favor syn-addition.

Electrophilic Addition: The mechanism is typically a two-step process.

Electrophilic Attack: The electron-rich π-bond attacks an electrophile (E⁺), forming a C-E sigma bond and a carbocation intermediate. The position of the positive charge is determined by the relative stability of the possible carbocations.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product.

For this compound, the initial protonation would lead to either a chlorofluoro-substituted carbocation or a fluoro-substituted carbocation, and the preferred pathway would be the one forming the more stabilized intermediate.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur if the double bond is sufficiently electron-poor, a condition met in many halogenated ethenes. The mechanism involves the initial attack of a nucleophile on one of the vinylic carbons, forming a carbanion intermediate. This carbanion is then typically protonated by a solvent or in a subsequent workup step to give the final product. The presence of electron-withdrawing halogens on this compound makes it more susceptible to this type of reaction compared to ethene.

Substitution Reactions at Vinylic Carbon

Nucleophilic vinylic substitution (SₙV) is a reaction in which a nucleophile displaces a leaving group attached to an sp²-hybridized vinylic carbon. These reactions are generally more difficult than their Sₙ2 counterparts at sp³ carbons due to the higher bond strength of the C(sp²)-X bond and increased steric hindrance.

Several mechanisms have been identified for nucleophilic vinylic substitution.

Addition-Elimination (Ad-E): This is the most common pathway. It involves a two-step process where the nucleophile first adds to the double bond to form a carbanionic intermediate. In the second step, the leaving group is eliminated, restoring the double bond.

SₙV-π Pathway: This pathway involves the nucleophile attacking the π-system of the double bond, leading to a product where the stereochemistry is retained.

SₙV-σ Pathway: This mechanism is analogous to the Sₙ2 reaction. The nucleophile attacks the C-X σ* antibonding orbital in the plane of the molecule, leading to an inversion of configuration at the vinylic carbon. Intramolecular substitutions on certain vinylic halides have shown evidence for this pathway. researchgate.net

In this compound, both chlorine and fluorine can act as leaving groups. The C-F bond is significantly stronger than the C-Cl bond, making chloride the better leaving group in most substitution scenarios. libretexts.orgchemistrystudent.com

Polymerization Mechanism Studies

This compound can serve as a monomer for addition polymerization, forming polychlorofluoroethylene. The most common mechanism for the polymerization of vinyl monomers like this is free-radical polymerization . wikipedia.orgmasterorganicchemistry.com This process occurs in three main stages:

Initiation: A free-radical initiator (e.g., a peroxide) decomposes upon heating to generate initial radicals. This radical then adds to the double bond of a monomer unit, creating a new, larger radical.

Propagation: The newly formed radical monomer adds to another monomer molecule, extending the polymer chain. This step repeats thousands of times, rapidly increasing the molecular weight. libretexts.orgchemguide.co.uk

Termination: The growth of polymer chains is stopped when two radical chains combine (recombination) or react in a way that deactivates them (e.g., disproportionation). libretexts.org

The resulting polymer, polychlorofluoroethylene, would have a repeating unit of -(CHF-CHCl)-.

Isomerization Dynamics and Thermodynamics (e.g., cis-trans equilibrium)

This compound exists as two geometric isomers: cis and trans. The thermodynamics of the equilibrium between these two isomers have been studied in the gas phase. For the reaction:

cis-CHF=CHCl ⇌ trans-CHF=CHCl

The equilibrium constant (K) over a temperature range of 475–760 K is described by the equation: log K = -171.0 K / T + 0.0462 researchgate.net

From this relationship, the standard enthalpy (ΔH°) and standard entropy (ΔS°) for the isomerization have been determined. researchgate.net A notable finding is that for this compound, as with many other dihaloethylenes, the cis isomer is the lower energy, more stable form. researchgate.net This is contrary to the general rule for alkenes where steric hindrance typically makes the trans isomer more stable.

| Parameter | Value | Conditions |

|---|---|---|

| ΔH° | 780 ± 20 cal/mol | at 615 K |

| ΔS° | 0.21 ± 0.04 cal/deg-mol | at 615 K |

Environmental and Atmospheric Chemistry Research

Atmospheric Fate and Degradation Pathways

The dominant atmospheric loss process for 1-chloro-2-fluoroethylene is expected to be its reaction with hydroxyl radicals in the troposphere. Other potential degradation pathways include reactions with ozone (O₃), chlorine atoms (Cl), and direct photolysis by solar radiation. However, for most unsaturated hydrocarbons, the reaction with OH radicals is the most significant removal mechanism.

For analogous halogenated alkenes, the rate of reaction with OH radicals is a key factor in their atmospheric persistence. For instance, the atmospheric lifetime of trans-1,2-dichloroethylene (B151667) is approximately 12.7 days, and for trans-1-chloro-3,3,3-trifluoropropylene, it is about 40.4 days, both primarily governed by their reaction with OH radicals copernicus.org. Given the structural similarities, the atmospheric lifetime of this compound is also expected to be on the order of days to weeks.

The atmospheric lifetime (τ) of this compound can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals, and [OH] is the average global tropospheric concentration of OH radicals (approximately 1 x 10⁶ molecules cm⁻³). Without a specific k_OH value, a precise lifetime cannot be calculated, but it is anticipated to be short, limiting its potential to contribute significantly to long-range transport or stratospheric ozone depletion.

Reactions with ozone and chlorine atoms, as well as direct photolysis, are generally considered minor loss pathways for haloalkenes compared to the OH radical reaction, especially in the troposphere.

Interactive Data Table: Estimated Atmospheric Lifetimes of Selected Haloalkenes

| Compound | Primary Oxidant | Estimated Atmospheric Lifetime |

| trans-1,2-Dichloroethylene | OH | 12.7 days copernicus.org |

| trans-1-chloro-3,3,3-trifluoropropylene | OH | 40.4 days copernicus.org |

| This compound | OH | Estimated to be on the order of days to weeks |

The atmospheric degradation of this compound, initiated by the addition of the OH radical, is expected to lead to the formation of a variety of oxygenated transformation products. The degradation mechanism for halogenated alkenes generally involves the formation of a haloalkoxy radical, which can then undergo further reactions, including decomposition and reaction with molecular oxygen.

For this compound, the initial addition of an OH radical to the double bond will form a chloro-fluoro-hydroxyalkyl radical. This radical will then rapidly add molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions of the peroxy radical, primarily with nitric oxide (NO), will lead to the formation of a chloro-fluoro-hydroxyalkoxy radical.

The fate of this alkoxy radical is critical in determining the final transformation products. It can decompose through C-C bond cleavage or C-halogen bond cleavage. Based on studies of similar compounds, the C-C bond cleavage is often the dominant pathway, leading to the formation of carbonyl compounds.

For this compound, the expected primary transformation products from the OH-initiated oxidation are likely to be formyl chloride (HC(O)Cl) and formyl fluoride (B91410) (HC(O)F). The relative yields of these products would depend on which carbon atom the OH radical initially attacks.

The general degradation pathway can be summarized as follows:

OH Radical Addition: CHCl=CHF + OH → [HOCHCl-CHF]• or [CHCl-CHFOH]•

Oxygen Addition: [Haloalkyl Radical]• + O₂ → [Haloalkyl Peroxy Radical]•

Reaction with NO: [Haloalkyl Peroxy Radical]• + NO → [Haloalkoxy Radical]• + NO₂

Alkoxy Radical Decomposition: [Haloalkoxy Radical]• → HC(O)Cl + [CHF]• or HC(O)F + [CHCl]•

Further reactions of the resulting radical fragments will lead to the formation of other minor products. It is important to note that without specific experimental studies on this compound, the precise product distribution and their formation yields remain speculative and are inferred from the atmospheric chemistry of analogous compounds.

Interactive Data Table: Potential Atmospheric Transformation Products of this compound

| Precursor | Initiating Reactant | Potential Primary Transformation Products |

| This compound | OH | Formyl chloride, Formyl fluoride |

Applications in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediate for Specialty Chemicals

1-Chloro-2-fluoroethylene serves as a valuable intermediate in the synthesis of various specialty chemicals. Its reactivity, stemming from the presence of a double bond and two different halogen substituents, allows for its participation in a range of chemical transformations. This halogenated alkene is utilized in organic synthesis to introduce chloro- and fluoro-moieties into more complex molecules. cymitquimica.com The distinct electronic nature of the carbon-carbon double bond, influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, makes it susceptible to various addition reactions. cymitquimica.com

One notable application is in the synthesis of trisubstituted olefins that feature a fluoro, chloro-substituted terminus. These types of reactions are significant in the construction of complex organic frameworks. The presence of both chlorine and fluorine offers differential reactivity, enabling selective chemical modifications.

Below is a table summarizing the key reactive features of this compound as a synthetic intermediate:

| Feature | Description | Reference |

| Reactive Site | Carbon-carbon double bond | cymitquimica.com |

| Key Functional Groups | Chlorine, Fluorine | cymitquimica.com |

| Primary Reaction Type | Addition reactions | cymitquimica.com |

| Key Applications | Synthesis of complex organic compounds, trisubstituted olefins | cymitquimica.com |

Precursor in Fluoropolymer Development (focus on monomer chemistry)

In the realm of materials science, 1-chloro-2-fluoroethene is recognized for its ability to undergo polymerization, leading to the formation of polymers with specialized properties. study.com This monomer can react with itself in an addition polymerization process to yield polychlorofluoroethylene. study.com

The chemistry of this monomer in polymerization is centered around the reactivity of its double bond. The process is typically initiated by a radical species, which attacks the double bond and starts the formation of a growing polymer chain. Each monomer unit adds to the chain, creating a long-chain polymer.

The table below outlines the monomer chemistry of this compound in fluoropolymer development:

| Monomer Property | Description | Reference |

| Monomer | 1-Chloro-2-fluoroethene | study.com |

| Polymerization Type | Addition Polymerization | study.com |

| Resulting Polymer | Polychlorofluoroethylene | study.com |

| Key Reactive Feature | Carbon-carbon double bond | study.com |

Utilization in Fine Chemical and Pharmaceutical Synthesis

The application of this compound extends to the synthesis of fine chemicals. While specific, large-scale applications in the pharmaceutical industry are not extensively documented in publicly available literature, its role as a building block for more complex fluorinated and chlorinated compounds suggests its potential utility in this area. Halogenated organic compounds are of significant interest in medicinal chemistry due to the unique properties that halogens can impart to a molecule, including influencing its metabolic stability and binding affinity.

A related compound, 1-chloro-2,2,2-trifluoroethane, is noted as a useful intermediate in the preparation of pharmaceutical and agricultural compounds. google.com This highlights the general importance of chloro-fluoro substituted ethanes and ethenes as precursors in these industries. The reactivity of this compound makes it a candidate for the synthesis of complex intermediates that may be further elaborated into active pharmaceutical ingredients or other high-value fine chemicals.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The precise control over the stereochemistry of substituted alkenes is a paramount goal in organic synthesis, as the geometric arrangement of atoms can drastically alter a molecule's properties and biological activity. For derivatives of 1-chloro-2-fluoroethylene, future research is intensely focused on developing new catalytic methods that offer high stereoselectivity, efficiency, and broad substrate scope.

A significant breakthrough has been the development of a catalytic strategy for the stereodivergent synthesis of olefins that possess both a fluorine and a chlorine atom at the double bond. springernature.comnih.gov This has been achieved through cross-metathesis reactions involving a trisubstituted olefin and a trihaloalkene, followed by subsequent cross-coupling reactions. nih.gov This approach allows for the generation of a wide array of trisubstituted alkenyl fluorides, which are valuable in drug discovery and materials science. springernature.comresearchgate.net For instance, these methods have been used to synthesize fluoro-nematic liquid crystal components and peptide analogs where the alkenyl fluoride (B91410) unit acts as an amide bond mimic. nih.govresearchgate.net

Future work in this area will likely concentrate on expanding the catalyst portfolio to include more earth-abundant metals and developing catalysts that can operate under milder conditions. A key challenge is to control the E/Z selectivity for a wider range of substrates, particularly those with complex functional groups. The development of catalytic systems that can achieve high diastereo- and enantioselectivity in a single step remains a significant objective. nih.govnih.gov Ruthenium-based catalysts have shown promise in the cross-metathesis of fluoroalkenes, and further optimization of these systems could lead to unprecedented efficiency and selectivity. researchgate.netresearchgate.net

| Catalyst Type | Reaction | Key Advantage | Representative Substrates |

| Ruthenium Olefin Metathesis Catalysts | Cross-Metathesis | Stereodivergent access to Z- and E-isomers | Trisubstituted olefins, trihaloalkenes |

| Bisphosphine–Copper Complexes | Boryl Substitution | High enantioselectivity | Allyldifluorides |

| Palladium Catalysts | Cross-Coupling | Site-selective functionalization of C-Cl bond | Fluoro,chloro-alkenes, boronic acids |

Advanced Spectroscopic Probes for Real-Time Molecular Dynamics

Understanding the intricate dance of atoms during a chemical reaction requires tools that can capture fleeting intermediates and transition states. While traditional spectroscopic methods provide valuable structural information on stable molecules, the future lies in applying advanced, time-resolved spectroscopic techniques to monitor the real-time molecular dynamics of this compound as it undergoes reactions.

Currently, there is limited research specifically applying advanced spectroscopic probes to the real-time dynamics of this compound. However, the broader field of physical chemistry offers a clear roadmap for future investigations. Techniques such as femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy could be employed to track the electronic and vibrational changes in the molecule on the timescale of chemical bond formation and cleavage.

The development of bespoke spectroscopic probes will be crucial. This could involve designing experiments where this compound is derivatized with a reporter molecule whose spectroscopic signal is sensitive to the local chemical environment. Alternatively, the intrinsic spectroscopic signatures of the C-F and C-Cl bonds could be monitored. Future research may focus on:

Ultrafast Spectroscopy: Using pump-probe techniques to initiate a reaction (e.g., photodissociation) and monitor the subsequent evolution of the molecular fragments and products in real-time.

Multi-dimensional Spectroscopy: Employing techniques like 2D-IR spectroscopy to probe the coupling between different vibrational modes within the molecule and how these couplings change during a reaction.

Computational Spectroscopy: Combining experimental results with high-level theoretical calculations to interpret complex spectra and build a detailed, atomistic picture of the reaction dynamics.

These advanced methods will provide unprecedented insight into the reaction mechanisms, energy landscapes, and non-equilibrium dynamics of reactions involving this compound, guiding the design of more efficient and selective chemical transformations.

Integration of Machine Learning and AI in Computational Chemical Research

The synergy between artificial intelligence (AI) and computational chemistry is set to revolutionize how chemical research is conducted. nvidia.comrsc.org For this compound, machine learning (ML) and AI can accelerate the discovery of new properties, predict reactivity, and guide the design of novel synthetic routes.

Future applications of AI in the study of this compound are expected across several domains:

Property Prediction: Neural networks and other ML models can be trained on existing data to predict a wide range of physicochemical properties for novel derivatives of this compound. researchgate.netsemanticscholar.org This includes predicting thermodynamic properties, boiling points, and solubility, which is crucial for process design and optimization. researchgate.net Graph neural networks, in particular, are well-suited for learning structure-property relationships directly from the molecular graph. youtube.comyoutube.com

Reactivity and Reaction Prediction: AI models can be developed to predict the outcome of reactions involving this compound under various conditions. nih.govresearchgate.netnih.gov By training on large reaction databases, these models can suggest optimal catalysts, solvents, and temperatures, thereby reducing the amount of trial-and-error experimentation required. nih.govresearchgate.net DFT studies on related fluoroalkene metathesis have already laid the groundwork for generating the kind of data needed to train such models. beilstein-journals.org

Accelerating Quantum Chemical Calculations: A significant bottleneck in computational chemistry is the high cost of accurate quantum mechanical calculations. AI can be used to create machine-learned interatomic potentials (MLIPs) that can predict energies and forces with the accuracy of high-level quantum chemistry but at a fraction of the computational cost. lbl.gov This will enable large-scale molecular dynamics simulations of this compound in complex environments. nvidia.com

| AI/ML Application | Potential Impact on this compound Research | Required Data |

| Property Prediction | Rapid screening of virtual libraries for desired properties. | Molecular structures and corresponding experimental/calculated properties. |

| Reaction Outcome Prediction | Suggestion of optimal reaction conditions and prediction of major products. | Large databases of chemical reactions with detailed conditions and outcomes. |

| Accelerated Simulations | Enabling long-timescale molecular dynamics simulations of reactivity and solvation. | High-accuracy quantum chemical calculations of energies and forces. |

Exploration of New Reactivity Patterns in Complex Chemical Environments

The reactivity of this compound is typically studied in well-defined laboratory settings with pure solvents and reagents. However, its behavior in more complex and realistic environments, such as the atmosphere, biological systems, or under novel catalytic conditions, remains largely unexplored. Future research will delve into these areas to uncover new reactivity patterns and potential applications.

Atmospheric Chemistry: Halogenated ethenes can be released into the atmosphere, where they participate in complex photochemical reactions. researchgate.netresearchgate.net Understanding the atmospheric fate of this compound, including its reaction rates with hydroxyl radicals and chlorine atoms and its potential to contribute to the formation of secondary pollutants, is an important area of future research. researchgate.netrsc.org

Biocatalysis and Biodegradation: The potential for microorganisms to metabolize halogenated hydrocarbons opens up possibilities for bioremediation and biocatalytic applications. mdpi.com Research into enzymes that can selectively dehalogenate or functionalize this compound could lead to green and sustainable synthetic methods.

Novel Catalytic Systems: Exploring the reactivity of this compound with newly developed catalysts could unlock novel transformations. This includes using palladium catalysts for hydrodehalogenation in aqueous media or exploring reactions in unconventional solvents like ionic liquids or supercritical fluids that can alter reaction pathways and selectivity. researchgate.net The study of catalytic hydrodechlorination and chlorination reactions for related compounds provides a basis for investigating similar transformations for this compound. epa.govepa.gov

Uncovering the chemistry of this compound in these complex environments will not only enhance our fundamental understanding of its reactivity but also reveal new opportunities for its use in environmental science, catalysis, and synthetic chemistry.

Q & A

Q. What are the common synthetic routes for 1-chloro-2-fluoroethylene, and how can reaction conditions be optimized for laboratory-scale preparation?

- Methodological Answer : this compound can be synthesized via halogen exchange or dehalogenation reactions. For example, reacting 1,1,2-trichloroethane with hydrogen fluoride (HF) in the presence of Lewis acid catalysts (e.g., SbF₃) under controlled temperatures (80–120°C) yields the target compound. Alternative routes include dehydrohalogenation of 1-chloro-1,1-difluoroethane using strong bases like KOH. Laboratory-scale optimization involves using batch reactors with precise temperature control, inert gas purging to prevent side reactions, and distillation for purification. Pyrolysis of trifluoro(polyfluoroethyl)silanes with silicon tetrachloride at 225°C also produces the compound, though yields depend on reaction time and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be analyzed?

- Methodological Answer : Fourier-transform microwave (FTMW) spectroscopy and infrared (IR) spectroscopy are primary tools. FTMW provides precise rotational constants (e.g., , , ) and hyperfine splitting due to chlorine nuclear quadrupole coupling, critical for determining bond lengths and angles. IR spectroscopy identifies vibrational modes (e.g., C-Cl and C-F stretching at 550–750 cm⁻¹ and 1000–1300 cm⁻¹, respectively). For isotopic studies (e.g., deuterated analogs), rotational spectra of isotopomers (e.g., CD₃⁵ClCHF) are measured to refine equilibrium geometries .

Advanced Research Questions

Q. How can computational methods like CCSD(T) and MP2 be applied to determine the equilibrium geometry of this compound isomers?

- Methodological Answer : Coupled-cluster theory [CCSD(T)] with correlation-consistent basis sets (e.g., cc-pVTZ) is used to calculate equilibrium geometries. Core-valence correlation corrections and basis-set extrapolation (e.g., CBS limit) improve accuracy. For example, CCSD(T)/cc-pVQZ predicts C-Cl and C-F bond lengths within 0.002 Å of experimental values. Møller-Plesset perturbation theory (MP2) provides preliminary geometries but underestimates electron correlation effects compared to CCSD(T). Vibrational corrections derived from quadratic force fields are applied to experimental rotational constants to isolate equilibrium structures .

Q. What experimental approaches are used to resolve the rotational spectra and hyperfine structures of cis- and trans-1-chloro-2-fluoroethylene?

- Methodological Answer : Chirped-pulse and narrow-band Fourier-transform microwave spectroscopy are employed to record rotational transitions (e.g., ). Isotopic substitution (e.g., ³⁵Cl → ³⁷Cl or CH → CD) generates distinct rotational constants for each isotopomer, enabling Kraitchman’s equations to determine substitution coordinates. Stark spectroscopy measures dipole moments by analyzing frequency shifts under electric fields (e.g., 0–500 V/cm). Hyperfine splitting from chlorine quadrupole coupling (χₐₐ ≈ 50 MHz) is modeled using Hamiltonian matrices to extract nuclear quadrupole coupling constants .

Q. How do chlorine and fluorine substituents influence the dipole moment and intermolecular interactions of this compound?

- Methodological Answer : The electronegativity of Cl and F creates a dipole moment (~1.2 D for cis-isomer), oriented toward the Cl atom. Stark spectroscopy confirms this via electric field-dependent frequency shifts. Intermolecular interactions, such as with argon, are studied using supersonic jet expansions. The argon complex preferentially binds to the chlorine atom due to its larger polarizability, as shown by rotational spectra and SAPT (symmetry-adapted perturbation theory) calculations. These interactions inform solvent effects in polymerization or catalytic applications .

Q. What structural differences exist between cis- and trans-1-chloro-2-fluoroethylene, and how are they validated experimentally and computationally?

- Methodological Answer : The cis-isomer has a shorter C-Cl bond (1.726 Å vs. 1.735 Å in trans) and a smaller Cl-C-F angle (110.5° vs. 112.8°). Experimental validation uses isotopic substitution (e.g., CH₃⁵ClCDF vs. CH₃⁷ClCHF) to refine structures. Computationally, CCSD(T)/CBS predicts cis-trans energy differences (~0.5 kcal/mol), with trans being more stable due to reduced steric hindrance. These results align with microwave-derived rotational constants and centrifugal distortion corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.